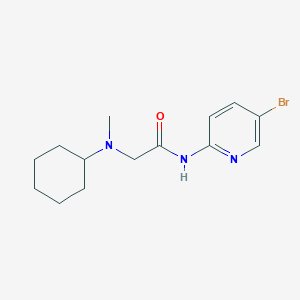
N-(2-fluorophenyl)-4-(pentanoylamino)benzamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(pentanoylamino)benzamide, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is synthesized through a unique method that involves the reaction of 2-fluoroaniline and pentanoyl chloride. The resulting product has been shown to exhibit promising biological and pharmacological properties, making it a subject of interest in various research studies.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-4-(pentanoylamino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. This compound has also been shown to exhibit inhibitory activity against various tumor cell lines, which is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. The compound has been shown to increase acetylcholine levels in the brain, which can improve cognitive function and memory. This compound has also been shown to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-fluorophenyl)-4-(pentanoylamino)benzamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic activity. The limitations of using this compound in lab experiments include its relatively low yield in the synthesis process and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of N-(2-fluorophenyl)-4-(pentanoylamino)benzamide. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease and cancer. Another potential direction is the investigation of the compound's mechanism of action and its potential applications in other fields such as neuroscience and immunology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound in the body.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(pentanoylamino)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. This compound has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-2-3-8-17(22)20-14-11-9-13(10-12-14)18(23)21-16-7-5-4-6-15(16)19/h4-7,9-12H,2-3,8H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIGENOIWYFPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4681767.png)
![N-(1-adamantylmethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681779.png)
![2-[(2-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4681788.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4681798.png)
![3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4681799.png)


![N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4681811.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4681828.png)
![2-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4681830.png)
![1-{[(4-butylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4681833.png)
![methyl 5-[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4681854.png)
